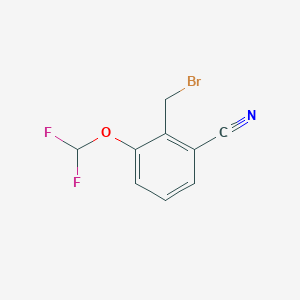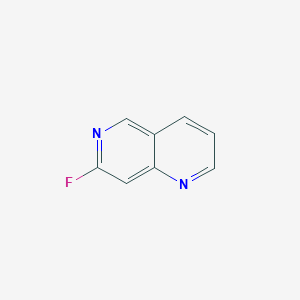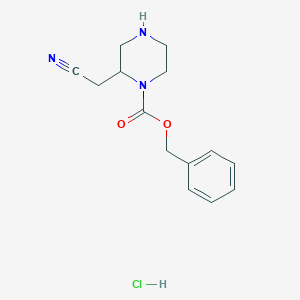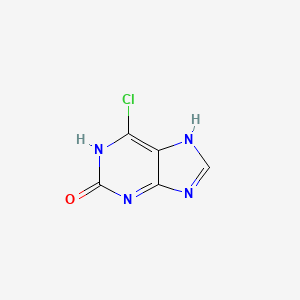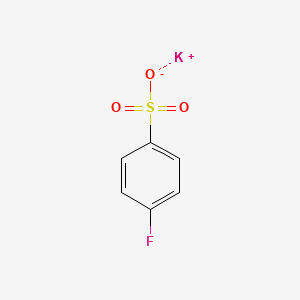
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide is a compound that features a unique combination of a thietane ring and an azetidine ring The thietane ring is a four-membered ring containing sulfur, while the azetidine ring is a four-membered ring containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
相似化合物的比较
Similar Compounds
Similar compounds to N-(1,1-Dioxidothietan-3-yl)azetidine-3-carboxamide include other azetidine derivatives and thietane-containing compounds. Examples include:
Azetidine-3-carboxylic acid: A simple azetidine derivative used in peptide synthesis.
Thietane-3-carboxylic acid:
Uniqueness
This compound is unique due to the combination of the thietane and azetidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both sulfur and nitrogen atoms in the rings allows for diverse reactivity and interaction with different molecular targets.
属性
分子式 |
C7H12N2O3S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
N-(1,1-dioxothietan-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O3S/c10-7(5-1-8-2-5)9-6-3-13(11,12)4-6/h5-6,8H,1-4H2,(H,9,10) |
InChI 键 |
HIDUVDDNXWKDKB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C(=O)NC2CS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)




![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)
